(Z)-N-(4-(4-methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiazol-2(3H)-ylidene)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-N-(4-(4-methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiazol-2(3H)-ylidene)aniline is a useful research compound. Its molecular formula is C21H22N2O2S and its molecular weight is 366.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Z)-N-(4-(4-methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiazol-2(3H)-ylidene)aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

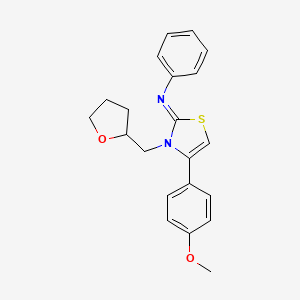

The compound features a thiazole ring, a methoxyphenyl group, and a tetrahydrofuran moiety, which are known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. Research indicates that thiazole derivatives often exhibit:

- Antitumor Activity : Compounds with thiazole moieties have shown significant cytotoxic effects against various cancer cell lines, potentially via apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The presence of the thiazole ring enhances antibacterial and antifungal activities by disrupting microbial cell membranes and inhibiting essential metabolic processes.

Biological Activity Data

| Activity Type | Target/Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Antitumor | MDA-MB-231 (breast cancer) | 0.5 | |

| Antimicrobial | E. coli | 1.2 | |

| Enzyme Inhibition | Carbonic Anhydrase IX | 0.015 |

Case Studies

-

Antitumor Efficacy

A study investigated the effects of thiazole derivatives on MDA-MB-231 cells, where this compound demonstrated an IC50 value of 0.5 μM, indicating potent cytotoxicity. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways . -

Antimicrobial Activity

Another research highlighted the compound's effectiveness against E. coli, with an IC50 value of 1.2 μM. The study suggested that the compound disrupts bacterial cell wall synthesis, leading to cell lysis . -

Enzyme Inhibition

The compound was also tested for its inhibitory effects on Carbonic Anhydrase IX (CA IX), a target in cancer therapy due to its role in tumor pH regulation. It exhibited an impressive IC50 of 0.015 μM, showcasing its potential as a selective inhibitor .

Aplicaciones Científicas De Investigación

Biological Activities

- Anticonvulsant Properties : Thiazole derivatives, including compounds similar to (Z)-N-(4-(4-methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiazol-2(3H)-ylidene)aniline, have shown significant anticonvulsant activity. For instance, a study demonstrated that thiazole-integrated compounds exhibited protective effects against seizures in animal models, with some achieving median effective doses lower than standard medications like ethosuximide .

- Anticancer Activity : Recent research has identified thiazolidine derivatives as promising candidates for anticancer therapies. Compounds derived from thiazoles have been tested against various cancer cell lines, including MDA-MB-231 and HCT116, showing notable antiproliferative effects . The structure-activity relationship (SAR) analyses indicated that specific substitutions on the thiazole ring enhance anticancer efficacy.

- Antimicrobial Effects : Thiazole derivatives have also been evaluated for their antimicrobial properties. Studies have reported that certain thiazole compounds exhibit significant activity against a range of bacterial strains, making them potential candidates for developing new antibiotics .

Synthetic Methods

The synthesis of this compound can be achieved through various methodologies:

- Knoevenagel Condensation : This method involves the reaction between aldehydes and active methylene compounds in the presence of catalysts, yielding thiazole derivatives with high yields and purity .

- One-Pot Reactions : Recent advancements have introduced one-pot synthetic strategies that streamline the production of thiazole derivatives. These methods minimize the number of reaction steps and enhance efficiency while maintaining high yields .

Case Studies

- Anticonvulsant Activity Study : A study published in MDPI highlighted several thiazole derivatives' anticonvulsant properties. Among them, a compound similar to this compound exhibited a remarkable protective effect against tonic-clonic seizures in rodent models .

- Anticancer Efficacy : In another significant research effort, thiazolidine derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity, suggesting a pathway for developing effective anticancer agents .

Análisis De Reacciones Químicas

2.2. Cyclization Reactions

Cyclization reactions are common in thiazole derivatives. For instance, the Hügershoff reaction, a bromine-mediated cyclization process, is used in synthesizing related compounds . Although specific cyclization reactions for (Z)-N-(4-(4-methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiazol-2(3H)-ylidene)aniline are not detailed, similar compounds undergo such transformations under controlled conditions.

2.3. Substitution and Addition Reactions

Thiazole derivatives can participate in various substitution and addition reactions. These reactions are often facilitated by catalysts or specific reaction conditions that promote desired pathways while minimizing side reactions. The presence of multiple functional groups in This compound suggests potential reactivity towards nucleophiles and electrophiles.

3.1. Temperature and Solvent Effects

Reaction conditions such as temperature and solvent choice play a crucial role in the synthesis and modification of thiazole derivatives. For example, microwave-assisted heating can significantly reduce reaction times compared to conventional heating methods . Solvent polarity can influence the rate and selectivity of reactions involving This compound .

3.2. Catalyst Selection

Catalysts can enhance reaction efficiency and selectivity. In related thiazole syntheses, catalysts like CuI and Cs2CO3 are used to facilitate cyclization reactions . The choice of catalyst depends on the specific reaction pathway and desired product.

Analytical Techniques

Analytical techniques such as Infrared Spectroscopy (IR), Ultraviolet-Visible Spectroscopy (UV-Vis), NMR, and Mass Spectrometry are essential for characterizing the structure and purity of This compound . These methods provide insights into functional groups and electronic transitions within the molecule.

Data Table: Common Analytical Techniques for Thiazole Derivatives

| Technique | Purpose | Information Provided |

|---|---|---|

| NMR Spectroscopy | Structural characterization | Molecular structure and purity |

| Mass Spectrometry | Molecular weight and purity | Molecular formula and fragmentation patterns |

| IR Spectroscopy | Functional group identification | Presence of specific functional groups |

| UV-Vis Spectroscopy | Electronic transitions | Insights into molecular electronic structure |

Propiedades

IUPAC Name |

4-(4-methoxyphenyl)-3-(oxolan-2-ylmethyl)-N-phenyl-1,3-thiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c1-24-18-11-9-16(10-12-18)20-15-26-21(22-17-6-3-2-4-7-17)23(20)14-19-8-5-13-25-19/h2-4,6-7,9-12,15,19H,5,8,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYMIUJSHXSOSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC4CCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.